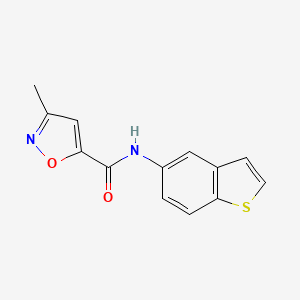

N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-6-11(17-15-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRAEZCBWJWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of coupling reactions and electrophilic cyclization reactions . The reaction conditions often involve the use of catalysts such as palladium and reagents like phosphorus pentasulfide for sulfurization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or isoxazole rings .

Scientific Research Applications

Anti-Malarial Activity

Recent studies have highlighted the effectiveness of benzothiophene carboxamide compounds, including N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide, in combating malaria. These compounds target the enzyme PfENR (Enoyl-acyl carrier protein reductase), which is crucial for the survival of the malaria parasite during its liver stage.

Case Study: Efficacy Against Plasmodium falciparum

In one significant study, the compound was tested against Plasmodium falciparum 3D7 blood-stage parasites. The results indicated that treatment with N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide led to a notable reduction in parasite viability. Specifically:

- IC50 Values : The compound demonstrated an IC50 value of approximately 2.93 μM, indicating effective growth inhibition of the parasite.

- Survival Rates : In vivo experiments on mice infected with Plasmodium berghei showed enhanced survival rates for treated groups compared to controls, with some groups surviving up to 24 days post-infection .

COX-2 Inhibition and Anti-inflammatory Properties

Another prominent application of this compound is its role as a COX-2 inhibitor. COX-2 is an enzyme involved in the inflammatory process and is a target for non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism and Effects

The mechanism involves inhibiting the production of prostaglandins that mediate inflammation. The compound's structure allows it to effectively bind to the COX-2 enzyme, potentially offering a therapeutic avenue for treating conditions characterized by chronic inflammation.

Case Study: Pain Management

In experimental models involving inflammatory pain, N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide was shown to reduce pain responses significantly compared to control groups receiving traditional NSAIDs. This suggests that it may provide an alternative or adjunctive treatment option for patients with inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004)

- Structure : Incorporates a 4,5-dihydroisoxazole ring, imidazole, and trifluoromethylphenyl substituents.

- Pharmacology : A selective PAR-2 receptor inhibitor with demonstrated anti-inflammatory efficacy in rodent models, outperforming diclofenac sodium .

- Stability : Exhibits instability in plasma and urine, necessitating sample acidification for bioanalytical studies .

- Key Differences : The dihydroisoxazole and imidazole moieties in R004 contrast with the benzothiophene and simple isoxazole in the target compound, likely affecting metabolic stability and receptor specificity.

N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-[(4S)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide Hydrochloride

- Structure : Includes a methoxypyrrolidine group, enhancing solubility via polar interactions.

- Applications : Likely optimized for central nervous system (CNS) penetration due to the pyrrolidine scaffold .

- Key Differences : The methoxypyrrolidine substituent introduces chirality and basicity, contrasting with the neutral benzothiophene’s hydrophobic character.

Structural-Activity Relationship (SAR) Insights

- Benzothiophene vs. Imidazole/Trifluoromethylphenyl (R004) : The benzothiophene’s extended aromatic system may improve binding to hydrophobic pockets in receptors like PAR-2, whereas R004’s imidazole and trifluoromethyl groups enhance electron-withdrawing effects and metabolic liability .

- Acetylphenyl vs.

- Oxadiazole-Thiazole vs. Isoxazole : The oxadiazole-thiazole system (in ’s compound) increases rigidity and metabolic resistance relative to the simpler isoxazole-carboxamide backbone .

Pharmacokinetic and Stability Considerations

- Synthetic Feasibility : R004 and its metabolites were synthesized at specialized centers (e.g., YSPU), highlighting the complexity of scaling up such heterocyclic derivatives .

Data Table: Comparative Overview

Biological Activity

N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a benzothiophene moiety, which is significant for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study evaluating a range of oxazole derivatives indicated that compounds structurally similar to N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide displayed selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | S. aureus | 20 |

| 2 | E. coli | 15 |

| 3 | B. subtilis | 18 |

| 4 | Amoxicillin | 30 |

Anticancer Activity

The anticancer potential of N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide has been explored in various studies. It has been noted that benzothiophene derivatives can induce cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

In one notable study, the compound was tested against multiple cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a specific case study involving MCF-7 breast cancer cells, N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibited an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting potent anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives have also been documented. Compounds similar to N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide have shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

Table 2: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| A | 10 | 0.5 |

| B | 15 | 0.8 |

| C | 12 | 0.6 |

Q & A

Q. Table 1: Reaction Yield Comparison

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional coupling | DMF | EDCl/HOBt | 65 | 92 |

| Ultrasound-assisted | Acetonitrile | NaH | 82 | 98 |

Advanced: How can contradictory bioactivity data (e.g., IC50 variability) be resolved in enzyme inhibition assays?

Answer:

Discrepancies in IC50 values often arise from experimental variables:

- Assay conditions : pH, temperature, and ionic strength must be standardized. For example, kinase assays at pH 7.4 vs. 6.8 can alter binding affinity .

- Enzyme source : Recombinant vs. native enzymes may exhibit structural differences affecting ligand interactions .

- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .

- Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA or Student’s t-test to assess significance .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- NMR : 1H/13C NMR confirms substituent positions (e.g., benzothiophene protons at δ 7.2–8.1 ppm, oxazole methyl at δ 2.3 ppm) .

- IR spectroscopy : Carboxamide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z 313.08) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., COX-2 or EGFR kinases). Focus on key interactions:

- Hydrogen bonding between the carboxamide and catalytic lysine residues.

- π-π stacking of benzothiophene with hydrophobic pockets .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives with low RMSD (<2 Å) .

Q. Table 2: Predicted Binding Energies (kcal/mol)

| Target Protein | Docking Score | Interaction Residues |

|---|---|---|

| COX-2 | -9.2 | Arg120, Tyr355 |

| EGFR | -8.7 | Met793, Lys745 |

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Cell viability assays : MTT or PrestoBlue in HepG2 (liver) and HEK293 (kidney) cell lines to assess IC50 for cytotoxicity .

- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 < 10 µM indicates potential arrhythmia) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2 > 60 min preferred) .

Advanced: How to address low solubility in aqueous buffers during formulation?

Answer:

- Co-solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility without precipitation .

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (≤200 nm) via emulsion-diffusion, achieving >80% loading efficiency .

- Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Basic: What are key stability-indicating parameters for storage?

Answer:

- Thermal stability : Store at -20°C under inert gas (N2/Ar) to prevent oxidation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- Light sensitivity : Amber vials prevent photodegradation; confirm with UV-Vis spectroscopy (λmax shifts indicate degradation) .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Quantify protein denaturation shifts (ΔTm ≥ 2°C) to confirm binding .

- Western blotting : Measure downstream phosphorylation (e.g., p-ERK for kinase inhibitors) after treatment .

- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.